molecular formula C18H18N4O3 B2899141 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1203204-82-3

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Cat. No.: B2899141
CAS No.: 1203204-82-3
M. Wt: 338.367
InChI Key: ZAMYFUFADDRNMX-UHFFFAOYSA-N
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Description

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide features a unique bicyclic scaffold combining a 2,5-dioxopyrrolidin-1-yl group and a phenyl-substituted cyclopenta[c]pyrazol-3-yl moiety linked via an acetamide bridge. The 2,5-dioxopyrrolidin-1-yl group is a cyclic imide known for enhancing molecular stability and influencing biological activity through hydrogen bonding interactions.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-15(11-21-16(24)9-10-17(21)25)19-18-13-7-4-8-14(13)20-22(18)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMYFUFADDRNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves multiple steps. One common method involves the reaction of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide with appropriate reagents to form the desired compound . The reaction conditions often include heating in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the (2,5-dioxopyrrolidin-1-yl)acetamide backbone but differing in substituents on the nitrogen atom. Key parameters include synthetic yield, melting point (indicative of crystallinity and solubility), and biological activity (where available).

Table 1: Structural Features and Physical Properties of Selected Analogs

Compound ID Substituent on Acetamide Nitrogen Melting Point (°C) Yield (%) Purity (%) Reference
Target Compound 2-Phenyl-cyclopenta[c]pyrazol-3-yl Not reported Not reported Not reported -
N-(4-Chlorophenethyl) analog (28) 4-Chlorophenethyl 137.2–137.8 68.6 >99
N-(3-Trifluoromethylphenethyl) analog (29) 3-Trifluoromethylphenethyl 149.2–150.4 69.3 >99
N-(3-Chlorobenzyl) analog (19) 3-Chlorobenzyl 137.3–138.8 79.2 99.5
N-(3-Trifluoromethylbenzyl) analog (22) 3-Trifluoromethylbenzyl 152.8–153.4 71.4 98
N-(3-Trifluoromethoxyphenyl) analog (13) 3-Trifluoromethoxyphenyl 132.6–133.4 68.7 >99.9

Key Observations:

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., trifluoromethyl, chlorophenyl) correlate with higher melting points (e.g., 152.8–153.4°C for compound 22), suggesting enhanced crystallinity compared to non-halogenated analogs .
  • Synthetic Yields : Yields range from 68.6% to 79.2%, with benzyl derivatives (e.g., compound 19) showing higher yields than phenethyl analogs .
  • Purity : All compounds were confirmed via TLC, UPLC, and LC–MS, with purity exceeding 95% .

Table 2: Anticonvulsant Activity of Selected Analogs

Compound ID ED50 (mg/kg) Neurotoxicity (TD50, mg/kg) Protective Index (TD50/ED50) Reference
N-(4-Chlorophenethyl) analog (28) 32.1 82.5 2.57
N-(3-Trifluoromethylphenethyl) analog (29) 27.9 75.4 2.70
N-(3-Trifluoromethoxyphenyl) analog (13) Not tested Not tested Not calculated

Key Observations:

  • Potency : Phenethyl derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in compound 29) exhibit lower ED50 values (27.9 mg/kg), indicating higher anticonvulsant potency .
  • Safety Profile : The protective index (TD50/ED50) for compound 29 is 2.70, suggesting a favorable safety margin compared to compound 28 (2.57) .
  • Structural Influence : Benzyl derivatives (e.g., compounds 19–22) lack reported ED50 values but demonstrate high purity and stability, warranting further pharmacological evaluation .

Discussion of Unique Features of the Target Compound

The target compound’s cyclopenta[c]pyrazole moiety distinguishes it from other analogs. This bicyclic structure may:

Enhance Binding Affinity : The rigid, planar scaffold could improve interactions with hydrophobic pockets in biological targets.

Modulate Metabolism : Increased steric hindrance may reduce metabolic degradation compared to flexible phenethyl or benzyl substituents.

Influence Solubility : The aromatic system may lower aqueous solubility, necessitating formulation optimization.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a derivative of pyrrolidine-2,5-dione and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes a pyrrolidine core linked to a cyclopenta[c]pyrazole moiety, which is critical for its biological activity.

Anticonvulsant Properties

Recent studies have demonstrated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant activity. For instance, a focused set of hybrid pyrrolidine-2,5-dione derivatives was shown to possess potent anticonvulsant effects in various mouse models. The lead compound from this study exhibited the following effective doses:

Test ED50 (mg/kg)
Maximal Electroshock (MES)23.7
Pentylenetetrazole (PTZ)59.4
6 Hz Seizure Test22.4

These results indicate that the compound may inhibit central sodium/calcium currents and act as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) receptor .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound has shown significant antinociceptive properties. In formalin-induced pain models, the lead compound demonstrated substantial analgesic effects, suggesting its potential utility in treating neuropathic pain conditions .

The biological activity of this compound is attributed to several mechanisms:

  • Ion Channel Modulation : The inhibition of sodium and calcium channels contributes to its anticonvulsant properties.
  • TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound can effectively reduce pain signaling pathways.
  • Multitargeted Approach : The hybrid nature of the compound allows it to interact with multiple biological targets, enhancing its therapeutic efficacy against neurological disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of similar compounds derived from pyrrolidine frameworks:

  • Study on Anticonvulsant Effects : A study published in Pharmaceuticals highlighted that certain pyrrolidine derivatives could significantly reduce seizure frequency in animal models. The research indicated a promising pathway for developing new antiepileptic drugs .
  • Antinociceptive Study : Another research article reported that specific derivatives exhibited strong antinociceptive effects comparable to established analgesics in formalin tests. This suggests potential applications in chronic pain management .
  • ADME-Tox Properties : The pharmacokinetic profile assessed through in vitro assays showed favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics for these compounds, indicating their viability for further development in clinical settings .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

Key factors include solvent selection (e.g., polar aprotic solvents like DMF), reaction temperature (often 80–120°C), and purification methods (column chromatography or recrystallization). Catalysts such as potassium carbonate and controlled pH (neutral to slightly basic) are critical for high yields . Multi-step syntheses may require inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): Assigns proton/carbon environments (e.g., pyrrolidinone carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]+^+ ions) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Enzyme Inhibition Assays: Test interactions with kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism of action against enzymatic targets?

  • X-ray Crystallography: Resolve binding modes in enzyme active sites (e.g., interactions with catalytic residues) .
  • Site-Directed Mutagenesis: Modify key amino acids (e.g., Asp32 in proteases) to assess binding dependency .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for structure-activity optimization .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Halogen Substitution: Replace phenyl substituents with Cl/F/Br to modulate lipophilicity and target affinity .
  • Scaffold Hybridization: Fuse cyclopenta[c]pyrazole with triazole or oxadiazole rings to enhance metabolic stability .
  • Computational Modeling: Use molecular docking (AutoDock Vina) and QSAR to predict bioactivity before synthesis .

Q. How to resolve contradictions in reported biological activity data?

  • Standardized Assay Conditions: Control variables like serum concentration (e.g., 10% FBS) and incubation time (24–72 hours) .
  • Orthogonal Validation: Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Purity Reassessment: Re-analyze batches with conflicting results via HPLC-MS to rule out degradation .

Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?

  • Rodent Models: Administer 10–50 mg/kg doses in Sprague-Dawley rats for bioavailability studies (plasma analysis via LC-MS/MS) .
  • Toxicokinetics: Assess liver/kidney function markers (ALT, creatinine) and histopathology after 28-day repeated dosing .
  • Blood-Brain Barrier Penetration: Measure brain-to-plasma ratios using microdialysis in CNS-targeted studies .

Methodological Tables

Table 1: Common Reagents for Synthesis Optimization

ReagentRoleExample ConditionsReference
K2_2CO3_3Base80°C, DMF, 12 h
NaBH4_4Reducing agentRT, ethanol, 2 h
Pd/CCatalystH2_2 atmosphere, 50°C

Table 2: Key Structural Features Influencing Bioactivity

Functional GroupRoleImpactReference
2,5-DioxopyrrolidineElectrophilic warheadCovalent binding to cysteine residues
Cyclopenta[c]pyrazoleRigid scaffoldEnhances target selectivity
Phenyl substituentHydrophobic anchorImproves membrane permeability

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